molecular formula C44H26O B12564161 Bis[3,4-bis(phenylethynyl)phenyl] ether CAS No. 189039-68-7

Bis[3,4-bis(phenylethynyl)phenyl] ether

Cat. No.: B12564161
CAS No.: 189039-68-7
M. Wt: 570.7 g/mol
InChI Key: WHIZDVUVJZCEGZ-UHFFFAOYSA-N
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Description

Bis[3,4-bis(phenylethynyl)phenyl] ether is an organic compound characterized by its unique structure, which includes two phenylethynyl groups attached to a central ether linkage. This compound is known for its high thermal stability and photophysical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[3,4-bis(phenylethynyl)phenyl] ether typically involves the Sonogashira cross-coupling reaction. This reaction is carried out between 3,4-diiodophenyl ether and phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Bis[3,4-bis(phenylethynyl)phenyl] ether undergoes various chemical reactions, including:

    Oxidation: The phenylethynyl groups can be oxidized to form phenylacetic acid derivatives.

    Reduction: Reduction of the phenylethynyl groups can lead to the formation of phenylethylene derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitric acid (HNO₃) are commonly used.

Major Products Formed

    Oxidation: Phenylacetic acid derivatives.

    Reduction: Phenylethylene derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Scientific Research Applications

Bis[3,4-bis(phenylethynyl)phenyl] ether has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bis[3,4-bis(phenylethynyl)phenyl] ether is largely dependent on its ability to undergo various chemical reactions. The phenylethynyl groups can participate in cyclization reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modification of molecular targets, such as proteins and nucleic acids, thereby influencing biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis[3,4-bis(phenylethynyl)phenyl] ether stands out due to its high thermal stability and unique structural features, which make it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form reactive intermediates adds to its versatility in scientific research and industrial applications.

Properties

CAS No.

189039-68-7

Molecular Formula

C44H26O

Molecular Weight

570.7 g/mol

IUPAC Name

4-[3,4-bis(2-phenylethynyl)phenoxy]-1,2-bis(2-phenylethynyl)benzene

InChI

InChI=1S/C44H26O/c1-5-13-35(14-6-1)21-25-39-29-31-43(33-41(39)27-23-37-17-9-3-10-18-37)45-44-32-30-40(26-22-36-15-7-2-8-16-36)42(34-44)28-24-38-19-11-4-12-20-38/h1-20,29-34H

InChI Key

WHIZDVUVJZCEGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C#CC2=C(C=C(C=C2)OC3=CC(=C(C=C3)C#CC4=CC=CC=C4)C#CC5=CC=CC=C5)C#CC6=CC=CC=C6

Origin of Product

United States

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